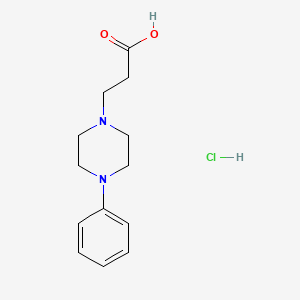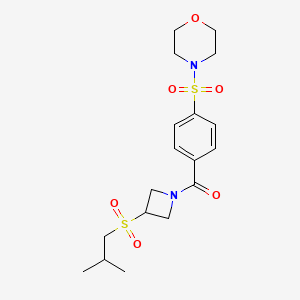
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical reactions it undergoes. It may also include information about its physical and chemical properties such as melting point, boiling point, solubility, and reactivity .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The process often involves the reaction of simpler starting materials (reagents) in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the types of atoms in the molecule and their arrangement .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can also help to predict how the compound might behave under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its phase (solid, liquid, gas), melting point, boiling point, density, solubility, and chemical stability. These properties can be determined through a variety of laboratory tests .科学的研究の応用
Overview
Biochemical Pathways and Therapeutic Effects
Compounds with complex biochemical interactions offer potential therapeutic effects through modulation of cellular pathways. For instance, research on 4-phenylbutyric acid (4-PBA) reveals its role as a chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress, highlighting its potential in treating diseases related to protein misfolding and cellular stress responses (Kolb et al., 2015). Similarly, chlorogenic acid (CGA) demonstrates a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities, suggesting its use in managing various metabolic and neurodegenerative disorders (Naveed et al., 2018).
Cellular Mechanisms and Molecular Interactions
Understanding the molecular interactions and cellular mechanisms of compounds provides insights into their potential applications. The study of synthetic cannabinoid UR-144 and its observed effects on human body showcases the importance of analyzing compound interactions at the molecular level to assess their impact on health (Adamowicz et al., 2017). Similarly, the exploration of antioxidant activity through various analytical methods underscores the significance of determining the molecular basis of compounds' effects on oxidative stress and related pathologies (Munteanu & Apetrei, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S2/c1-14(2)13-27(22,23)17-11-19(12-17)18(21)15-3-5-16(6-4-15)28(24,25)20-7-9-26-10-8-20/h3-6,14,17H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYDIYGJIBZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

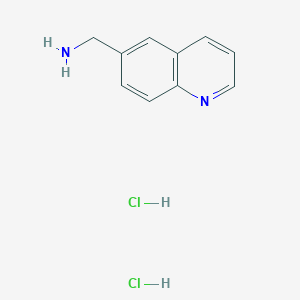
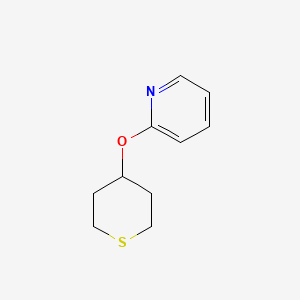
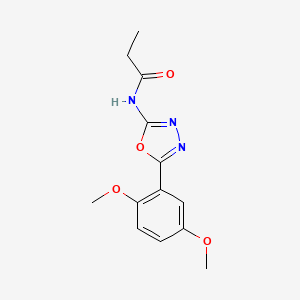
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2650488.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2650489.png)
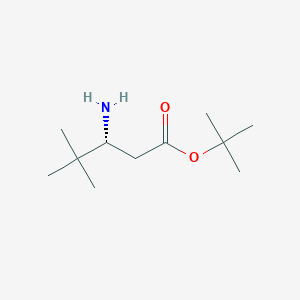
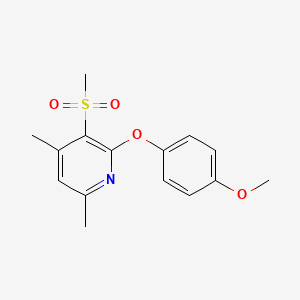

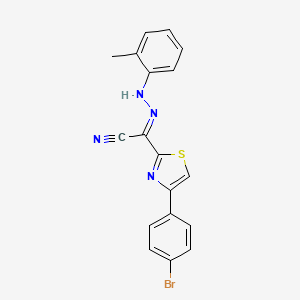
![2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2650497.png)
![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)
